![molecular formula C14H11N3O2 B2496145 2-(2-nitrobenzyl)-1H-benzo[d]imidazole CAS No. 71443-44-2](/img/structure/B2496145.png)

2-(2-nitrobenzyl)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For 2-(2-nitrobenzyl)-1H-benzo[d]imidazole, the synthesis may include steps such as N-alkylation and nitration, among others. For example, a similar compound, 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one, was synthesized and its crystal structure determined, indicating the importance of ππ interactions and van der Waals forces in stabilizing the crystal structure of such compounds (Belaziz et al., 2013).

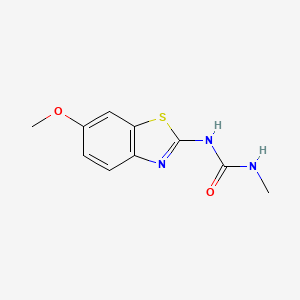

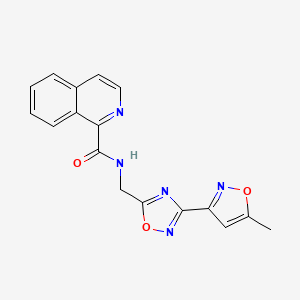

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 2-(2-nitrobenzyl)-1H-benzo[d]imidazole, is characterized by the presence of the benzimidazole core and substituents that influence its physical and chemical properties. The crystal structure analysis of related compounds reveals the influence of intermolecular interactions, such as ππ stacking and hydrogen bonding, on the stability and packing of these molecules in the solid state.

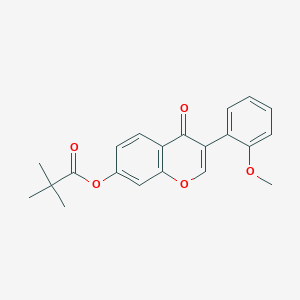

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and reaction conditions. The nitro group in 2-(2-nitrobenzyl)-1H-benzo[d]imidazole can undergo reduction reactions, while the benzimidazole moiety can participate in coordination chemistry, forming complexes with metals (Albinati, Arz, & Pregosin, 1988).

Aplicaciones Científicas De Investigación

Crystal Structure and Chemical Properties

Synthesis and Crystal Structure Analysis 1-(4-Nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one, a compound structurally related to 2-(2-nitrobenzyl)-1H-benzo[d]imidazole, has been synthesized, and its crystal structure has been determined. It crystallizes in the monoclinic space group with specific cell parameters. The stability of the solid-state geometry is attributed to intermolecular ππ interactions along with van der Waals interactions, crucial for the stability of the crystal packing. Computational calculations further elucidate the primary intermolecular interactions in the crystal (Belaziz et al., 2013).

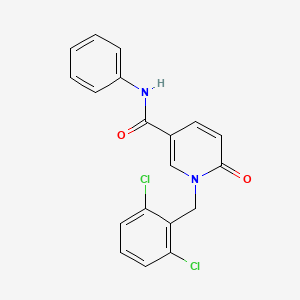

Biological Interactions and Potential Applications

DNA Interactions and Antimicrobial Potency Benzimidazole derivatives, closely related to 2-(2-nitrobenzyl)-1H-benzo[d]imidazole, have exhibited significant biological efficacy. Specifically, a series of benzimidazole-based Schiff base metal(II) complexes have been synthesized and characterized. These complexes demonstrate square planar geometry and have been found to interact with DNA via intercalation, as shown through various spectroscopic techniques. Moreover, these complexes are potent metallonucleases and exhibit considerable antibacterial and antifungal activities, with Cu(II) complexes showing the highest efficacy against pathogens (Kumaravel & Raman, 2017).

Cytotoxicity and Antibacterial Studies Silver(I) acetate complexes with benzimidazole derivatives exhibit medium to high antibacterial activity. The compounds were screened for their antimicrobial activities against Gram-positive and Gram-negative bacteria, showing areas of clearance ranging from 3 to 7 mm at the highest amount used. Preliminary cytotoxicity tests on the human renal-cancer cell line Caki-1 demonstrated medium to high cytotoxicity, with IC50 values ranging from 15 to 27 μM, indicating potential applications in anticancer therapies (Patil et al., 2011).

Propiedades

IUPAC Name |

2-[(2-nitrophenyl)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-17(19)13-8-4-1-5-10(13)9-14-15-11-6-2-3-7-12(11)16-14/h1-8H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHUXKDDEMNQKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-nitrobenzyl)-1H-benzo[d]imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2496064.png)

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2496068.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B2496069.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2496072.png)

![Thiadiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496074.png)

![5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496078.png)

![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2496085.png)